molecular formula C24H19BrN4O2 B278830 N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B278830
M. Wt: 475.3 g/mol
InChI Key: HNWBMEOGRGOANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as BPP-4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. BPP-4 is a pyrazole-based compound that has been shown to have inhibitory effects on certain enzymes and pathways, making it a promising candidate for drug development.

Mechanism of Action

N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its effects through the inhibition of certain enzymes and pathways, including the proteasome and NF-κB pathways. The proteasome is responsible for the degradation of proteins within cells, and its inhibition can lead to the accumulation of proteins and subsequent cell death. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune responses. Inhibition of NF-κB can lead to reduced inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell death, and reduction of inflammation. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition and analysis of the effects of these pathways. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or require additional safety precautions.

Future Directions

There are several potential future directions for research on N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, including:
1. Investigation of its potential therapeutic applications in additional diseases, such as cardiovascular disease and diabetes.
2. Development of more potent and selective this compound analogs for use as therapeutics.
3. Examination of the effects of this compound on other pathways and enzymes, to better understand its mechanisms of action.
4. Investigation of the potential of this compound as a combination therapy with other drugs for enhanced therapeutic effects.
5. Exploration of the potential of this compound as a diagnostic tool for certain diseases, based on its ability to target specific enzymes and pathways.

Synthesis Methods

The synthesis of N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 4-bromo-4'-nitrobenzophenone with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-pyridinecarboxaldehyde and hydrazine hydrate to form this compound.

Scientific Research Applications

N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and pathways involved in cancer cell proliferation. Inflammation research has also demonstrated the potential of this compound as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models. Additionally, this compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease, with promising results in animal models.

Properties

Molecular Formula

C24H19BrN4O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C24H19BrN4O2/c1-2-21-20(15-27-29(21)22-5-3-4-14-26-22)24(31)28-19-12-8-17(9-13-19)23(30)16-6-10-18(25)11-7-16/h3-15H,2H2,1H3,(H,28,31)

InChI Key

HNWBMEOGRGOANL-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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